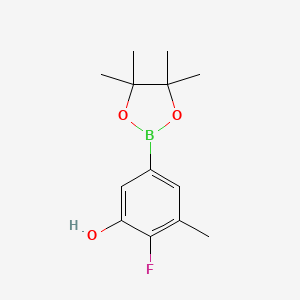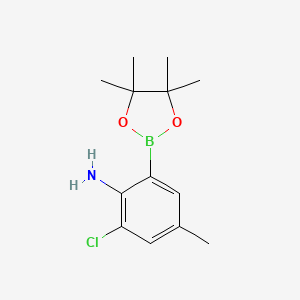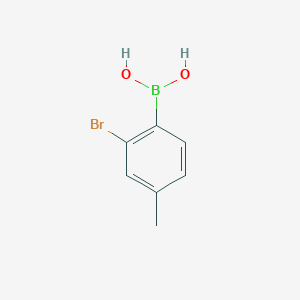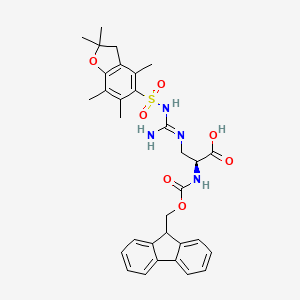
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH), also known as Fmoc-L-Agp, is a synthetic amino acid with potential applications in the pharmaceutical and biotechnology industries. Fmoc-L-Agp is a derivative of the naturally occurring amino acid L-arginine and has a guanidino group attached to the side chain. This guanidino group is thought to enhance the solubility of the amino acid and make it more suitable for use in drug delivery systems.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-(3,(Pbf)Guanidino)-Ala-OH: is primarily used in the synthesis of peptides. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, which is conducted under mild conditions to prevent the degradation of sensitive amino acids . This compound is particularly useful for introducing the guanidino functionality into peptides, which is a common feature in biologically active peptides.
Drug Development
The guanidino group present in this compound mimics the side chain of arginine, an amino acid often found in the active sites of enzymes and receptor-binding sites. This makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a valuable building block in the development of pharmaceuticals, particularly for drugs that target enzyme interactions or receptor binding .
Tissue Engineering
Recent studies have shown that Fmoc-derivatized peptides can form self-supporting hydrogels. These hydrogels have potential applications in tissue engineering, as they can support cell adhesion, survival, and duplication. The rigidity and self-assembling properties of these gels make them suitable for creating scaffolds that can aid in tissue regeneration .
Bioprinting
The self-assembling nature of Fmoc-derivatized peptides also allows for their use in bioprinting applications. The ability to form stable structures under physiological conditions makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a candidate for creating three-dimensional biological constructs through additive manufacturing techniques .
Proteomics Research
In proteomics, understanding protein structure and function is crucialFmoc-(3,(Pbf)Guanidino)-Ala-OH can be used to synthesize peptides that mimic protein segments, aiding in the study of protein-protein interactions, enzyme-substrate relationships, and the effects of post-translational modifications .
Peptidomimetics
This compound is also used in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. Peptidomimetics have a variety of applications, including as therapeutic agents that can resist enzymatic degradation, thus offering improved pharmacokinetic properties over natural peptides.
Mécanisme D'action
Target of Action
Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .
Mode of Action
It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), exhibit weak antibacterial activity against gram-negative bacteria due to their inability to cross the bacterial membrane .
Biochemical Pathways
The antibacterial activity of fmoc conjugated amino acids suggests they may interfere with bacterial cell wall synthesis or other essential processes .
Result of Action
The antibacterial properties of fmoc conjugated amino acids suggest they may lead to bacterial cell death .
Action Environment
The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.
Propriétés
IUPAC Name |
(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRFPSBMLTXSO-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(3,(Pbf)Guanidino)-Ala-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

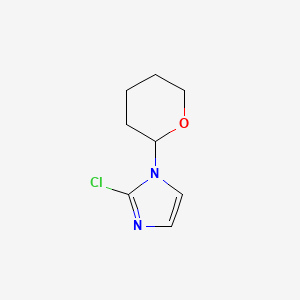
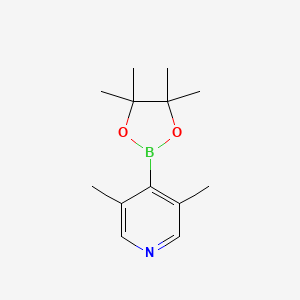

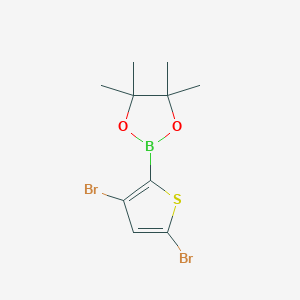
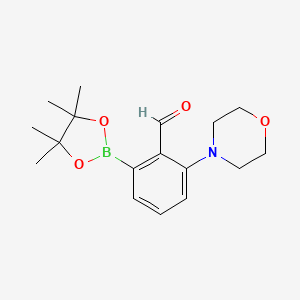

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)
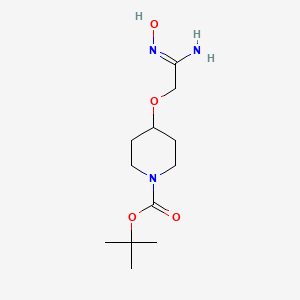
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
